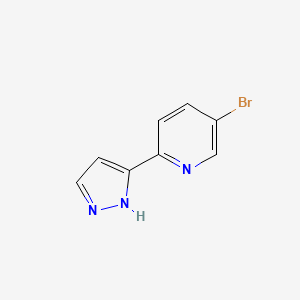

5-Bromo-2-(1H-pyrazol-3-yl)pyridine

描述

属性

IUPAC Name |

5-bromo-2-(1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-1-2-7(10-5-6)8-3-4-11-12-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQYPOCKOBSRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621826 | |

| Record name | 5-Bromo-2-(1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811464-25-2 | |

| Record name | 5-Bromo-2-(1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 1h Pyrazol 3 Yl Pyridine and Analogues

Retrosynthetic Analysis of the 5-Bromo-2-(1H-pyrazol-3-yl)pyridine Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process helps in designing efficient synthetic routes. wikipedia.orgamazonaws.com

For this compound, the primary disconnection points are the C-C bond between the pyridine (B92270) and pyrazole (B372694) rings, and the C-Br bond on the pyridine ring. This leads to two main retrosynthetic pathways:

Pathway A: Pyrazole ring formation as the key step. This approach involves disconnecting the pyrazole ring, leading to a pyridyl-substituted precursor such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, and a hydrazine (B178648) derivative. The bromine atom can be introduced either on the pyridine starting material or at a later stage.

Pathway B: Pyridine ring functionalization as the key step. This strategy starts with a pre-formed pyridyl-pyrazole core, followed by the introduction of the bromine atom at the 5-position of the pyridine ring through halogenation.

A visual representation of the retrosynthetic analysis is shown below:

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule from simple starting materials in a few steps. These methods often involve condensation reactions to form the pyrazole ring and subsequent or prior halogenation.

Condensation Reactions for Pyrazole Ring Formation

The most common method for synthesizing pyrazoles is the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its derivatives. nih.govchemicalbook.compharmaguideline.com

Specifically, for the synthesis of 2-(1H-pyrazol-3-yl)pyridine, a precursor like 1-(pyridin-2-yl)ethanone can be converted into a 1,3-dicarbonyl compound, which then reacts with hydrazine hydrate (B1144303) to form the pyrazole ring. For instance, the Claisen condensation of 2-acetylpyridine (B122185) with a suitable ester can furnish the required 1,3-dicarbonyl intermediate.

An alternative approach involves the reaction of α,β-unsaturated ketones with hydrazine. nih.govorganic-chemistry.org For example, (Z)-3-(dimethylamino)-1-(pyridin-2-yl)propen-1-one can be reacted with hydrazine hydrate in ethanol (B145695) to yield 2-(1H-pyrazol-3-yl)pyridine. chemicalbook.com

A general scheme for pyrazole synthesis via condensation is as follows:

| Reactant A | Reactant B | Product |

| 1,3-Diketone | Hydrazine | 3,5-Disubstituted Pyrazole |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (oxidized to Pyrazole) |

Halogenation Strategies for Bromine Introduction

The introduction of a bromine atom onto the pyridine ring can be achieved at different stages of the synthesis. Halogenation of pyridines typically requires harsh conditions due to the electron-deficient nature of the ring. chemrxiv.org

One strategy is to start with a pre-brominated pyridine precursor. For example, 5-bromo-2-acetylpyridine can be used as the starting material for the condensation reaction to form the pyrazole ring, directly yielding this compound.

Alternatively, the pyridyl-pyrazole core can be synthesized first, followed by electrophilic bromination. The position of bromination on the pyridine ring is influenced by the directing effects of the existing substituents. The pyrazolyl group at the 2-position of the pyridine ring can influence the regioselectivity of the halogenation. Direct bromination of 2-(1H-pyrazol-3-yl)pyridine would likely lead to a mixture of isomers, requiring careful optimization of reaction conditions to favor the desired 5-bromo isomer. chemrxiv.orgnih.gov Ring-opening halogenation strategies have also been developed for pyrazolopyridines, offering another route to halogenated derivatives. nih.gov

Cross-Coupling Reactions in the Synthesis of Pyridyl-Pyrazole Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the diversification of the pyridyl-pyrazole scaffold. fiveable.melibretexts.org

Suzuki-Miyaura Coupling Protocols for Arylation

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org this compound is an excellent substrate for Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups at the 5-position of the pyridine ring. nih.gov

The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and functional group tolerance. acs.orgnih.gov For instance, catalyst systems like Pd(PPh₃)₄ or Pd₂(dba)₃ with suitable phosphine (B1218219) ligands are commonly employed. organic-chemistry.orgnih.gov

A typical Suzuki-Miyaura coupling reaction is depicted below:

| Reactant A | Reactant B | Catalyst System | Product |

| This compound | Arylboronic Acid | Pd Catalyst, Base | 5-Aryl-2-(1H-pyrazol-3-yl)pyridine |

Other Palladium-Catalyzed Cross-Coupling Approaches

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be utilized for the functionalization of the pyridyl-pyrazole core. These include the Stille coupling (using organotin reagents), Sonogashira coupling (using terminal alkynes), and Buchwald-Hartwig amination (for C-N bond formation). libretexts.org These reactions provide access to a wide range of derivatives with diverse functionalities, further highlighting the synthetic utility of this compound as a key intermediate.

For example, the development of pyridyl pyrimidylsulfones as latent nucleophiles has enabled efficient cross-coupling with (hetero)aryl bromides, offering an alternative to traditional methods. acs.org

Copper-Catalyzed Coupling Reactions in Pyrazolyl-Pyridine Synthesis

Copper catalysis is a significant method for constructing the pyrazolyl-pyridine skeleton. These reactions offer efficient pathways to the target compounds through various mechanisms.

One notable approach involves a formal [3+3] cycloaddition, which has been successfully employed for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This method utilizes copper(II) acetylacetonate (B107027) as a catalyst, facilitating the reaction under mild conditions with high yields. acs.org The optimization of this reaction has shown that the choice of solvent is critical, with chloroform (B151607) (CHCl₃) providing a superior yield of 94% at room temperature compared to other solvents like toluene, benzene (B151609), or acetonitrile. acs.org

Another copper-mediated strategy is the Cu(II)-facilitated decarboxylation for the construction of pyridyl-pyrazole skeletons. This one-step method involves the reaction of 3,5-pyrazole-dicarboxylic acid in a pyridine-water medium. rsc.org The proposed mechanism suggests that the elongation of the Cu(II)-O(carboxyl) bond promotes the generation of reactive radicals through decarboxylation, leading to pyridine C-H bond activation and subsequent copper-facilitated C-N bond formation between the pyridyl and pyrazole moieties. rsc.org

Furthermore, copper-catalyzed coupling reactions are used to link pyrazole precursors with pyridine fragments. For instance, the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives has been achieved, which are then coupled with various sulfonamides using copper iodide (CuI) as a catalyst in the presence of a base like potassium carbonate. growingscience.comresearchgate.net This highlights the utility of copper catalysis not only in forming the core structure but also in its subsequent functionalization.

| Reaction Type | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Formal [3+3] Cycloaddition | Copper(II) acetylacetonate | CHCl₃ | Room Temperature | 94% | acs.org |

| Formal [3+3] Cycloaddition | Copper(II) acetylacetonate | Toluene | Room Temperature | 68% | acs.org |

| C-N Coupling | Copper Iodide (CuI) / K₂CO₃ | Isopropyl alcohol | Not specified | Good | growingscience.comresearchgate.net |

| Decarboxylative C-N Coupling | Cu(II) ions | Pyridine-Water | Not specified | Not specified | rsc.org |

Functionalization and Derivatization of the this compound Scaffold

The this compound core is a versatile template for creating diverse chemical libraries through functionalization at multiple sites.

Modifications at the Pyrazole Nitrogen Atom

The nitrogen atom of the pyrazole ring is a key site for modification. Analysis of pyrazolo[3,4-b]pyridines shows that a significant portion of synthesized analogues feature substitutions at the N1 position. nih.gov Common modifications include the introduction of methyl, other alkyl, and phenyl groups. nih.gov These substitutions are often incorporated by starting the synthesis with an appropriately substituted pyrazole or hydrazine precursor to ensure regioselectivity and avoid the formation of isomeric products. nih.gov For example, in the synthesis of pyrazole derivatives, arylhydrazines are often used to introduce an aryl group at the N1 position from the outset. mdpi.com

Substitutions on the Pyridine Ring

The bromine atom on the pyridine ring serves as a versatile handle for introducing a wide range of functional groups, primarily through cross-coupling reactions.

The Suzuki cross-coupling reaction is a prominent method for this purpose. Using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), the bromo-substituted pyridine can be coupled with various arylboronic acids. mdpi.com This reaction allows for the introduction of diverse substituted and unsubstituted phenyl rings at the C5 position of the pyridine core, achieving moderate to good yields. mdpi.com

Another key transformation is cyanation, where the bromo group is replaced by a cyano (nitrile) group. This has been effectively achieved using copper cyanide (CuCN) in a solvent like N-methylpyrrolidone under microwave irradiation, converting a bromo-pyridyl substrate into the corresponding pyridine-carbonitrile. google.com

| Reaction Type | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 85-95 °C | 5-Aryl-2-(pyrazolyl)pyridines | mdpi.com |

| Cyanation | Copper cyanide (CuCN) | N-methylpyrrolidone, 200 °C, Microwave | 5-Cyano-2-(pyrazolyl)pyridines | google.com |

Introduction of Diverse Side Chains for Library Synthesis

The functional groups on the this compound scaffold enable the synthesis of large libraries of compounds by introducing a variety of side chains.

One effective strategy involves the iodination of a 5-Bromo-1H-pyrazolo[3,4-b]pyridine intermediate, followed by a copper-catalyzed coupling reaction with a library of different sulfonamides. growingscience.comresearchgate.net This approach has been used to generate a series of novel derivatives with diverse sulfonamide moieties attached to the pyrazole ring, demonstrating the scaffold's utility in creating focused libraries for biological screening. growingscience.comresearchgate.net

Similarly, the Suzuki coupling reaction at the C5-bromo position is a powerful tool for library synthesis. By using a range of arylboronic acids, a multitude of biaryl structures can be generated. mdpi.com This has been demonstrated in the synthesis of a series of novel pyridine derivatives where moieties like phenyl, 4-chlorophenyl, 3,5-difluorophenyl, and others were successfully introduced. mdpi.com These reactions showcase how the core scaffold can be systematically elaborated to explore chemical space.

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles

The synthesis of pyrazolyl-pyridines is increasingly being evaluated through the lens of efficiency and green chemistry. Traditional synthetic routes often require harsh conditions, hazardous solvents, and long reaction times. researchgate.netbenthamdirect.com In response, more environmentally benign protocols have been developed.

Microwave-assisted synthesis has emerged as a superior alternative to conventional heating for preparing pyridine and pyrazole derivatives. nih.govnih.gov This technique significantly reduces reaction times, often from hours to minutes, while simultaneously improving product yields. nih.govnih.gov For example, a one-pot, four-component reaction to produce pyridine derivatives yielded products in 82-94% within 2-7 minutes under microwave irradiation, a marked improvement over conventional methods. nih.gov

The choice of solvent and catalyst is also central to green synthesis. There is a growing trend towards using water as a reaction medium, replacing volatile and toxic organic solvents. thieme-connect.com The development of heterogeneous catalysts, which can be easily recovered and reused, further enhances the environmental credentials of these synthetic routes. mdpi.comthieme-connect.com Multicomponent reactions (MCRs) are another key aspect of green chemistry, as they increase efficiency by combining multiple synthetic steps into a single pot, thereby reducing waste, energy consumption, and cost. researchgate.netnih.gov

Comparing catalytic systems, both copper and palladium have proven effective, but their applications differ. Copper catalysts are frequently used for C-N bond formations to construct the core heterocyclic rings and for specific reactions like cyanation. acs.orggrowingscience.comgoogle.com Palladium catalysts, while also capable of C-N coupling, are predominantly used for C-C bond-forming reactions like the Suzuki coupling to functionalize the pyridine ring. mdpi.com The efficiency of these catalysts is often high, but green considerations favor systems that are non-toxic, abundant, and can operate under mild, often aqueous, conditions. benthamdirect.comthieme-connect.com

| Parameter | Conventional Methods | Green Chemistry Approaches | Reference |

|---|---|---|---|

| Heating | Conventional heating (hours) | Microwave irradiation (minutes) | nih.govnih.gov |

| Solvents | Organic solvents (e.g., Toluene, Dioxane) | Water, Ethanol, Solvent-free conditions | benthamdirect.comthieme-connect.com |

| Efficiency | Often lower yields, multi-step | Higher yields, one-pot multicomponent reactions | researchgate.netnih.gov |

| Byproducts | Stoichiometric waste | Higher atom economy, recyclable catalysts | thieme-connect.com |

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Bromo 2 1h Pyrazol 3 Yl Pyridine Systems

Comprehensive Spectroscopic Characterization Methods

Spectroscopic methods are essential for confirming the identity and elucidating the structural features of novel compounds. For 5-Bromo-2-(1H-pyrazol-3-yl)pyridine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.

In the ¹H NMR spectrum, distinct signals corresponding to the protons on both the pyridine (B92270) and pyrazole (B372694) rings are expected. The pyridine ring protons would typically appear as a set of multiplets in the aromatic region. Specifically, the proton at the C6 position of the pyridine ring would likely be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom. The protons on the pyrazole ring would also present characteristic shifts, with their exact positions influenced by the tautomeric form and the electronic interplay between the two heterocyclic rings. mdpi.com

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbon atoms bonded to nitrogen (e.g., C2 and C6 of the pyridine ring, and C3 and C5 of the pyrazole ring) would exhibit chemical shifts at lower field. The carbon atom attached to the bromine (C5 of the pyridine) would also have a characteristic chemical shift. Data from related structures such as 2-(4-bromophenyl)pyridine (B1270735) show typical aromatic carbon signals between δ 120 and 157 ppm. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers insight into the functional groups and bonding arrangements within a molecule. The spectra of this compound would be characterized by vibrations of the pyridine and pyrazole rings.

Key expected bands in the IR spectrum include:

N-H stretching: A broad band in the region of 3100-3400 cm⁻¹, characteristic of the N-H group in the pyrazole ring, often involved in hydrogen bonding.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=N and C=C stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region are characteristic of the stretching vibrations within the pyridine and pyrazole rings. mdpi.com

Ring vibrations: In-plane and out-of-plane ring deformation modes would be visible throughout the fingerprint region (below 1400 cm⁻¹).

C-Br stretching: A strong absorption in the lower frequency region (typically 500-650 cm⁻¹) corresponding to the carbon-bromine bond.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₆BrN₃), the calculated molecular weight is approximately 224.06 g/mol . avantorsciences.com High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental formula. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum provides further structural evidence. Plausible fragmentation pathways for this compound would include the loss of the bromine atom, cleavage of the bond between the two rings, and the characteristic fragmentation of the individual pyridine and pyrazole rings, such as the loss of HCN. mdpi.com

Single Crystal X-ray Diffraction Studies of this compound Derivatives

While a single crystal structure for this compound itself is not available in the surveyed literature, analysis of closely related derivatives provides significant insight into the expected molecular geometry and intermolecular interactions. The following data is derived from the crystal structure of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) , a compound that shares the core 2-(pyrazol-3-yl)pyridine framework. nih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry, defined by bond lengths, bond angles, and dihedral angles, is precisely determined by single-crystal X-ray diffraction. In the derivative 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, the pyridyl and pyrazole rings are nearly coplanar, with a small dihedral angle between them of 10.65(2)°. nih.gov This planarity facilitates π-system conjugation across the two rings. The C-C bond linking the two rings has a length of 1.472(3) Å, consistent with a single bond between two sp² hybridized carbon atoms. nih.gov

The internal geometry of the rings is consistent with their aromatic character. The bond lengths and angles within both the pyridine and pyrazole rings are comparable to those found in other similar heterocyclic structures. nih.gov

| Bond | Length (Å) | Bond | Length (Å) |

|---|---|---|---|

| C2-C3 | 1.389 | N1-N2 | 1.353 |

| C3-C4 | 1.385 | N2-C7 | 1.332 |

| C4-C5 | 1.382 | C7-C8 | 1.386 |

| C5-C6 | 1.383 | C8-N1 | 1.365 |

| C6-N3 | 1.341 | C7-C9 | 1.472 |

| N3-C2 | 1.346 | C8-C10 | 1.493 |

| Angle | Value (°) | Angle | Value (°) |

|---|---|---|---|

| N3-C2-C3 | 123.4 | N2-N1-C8 | 112.5 |

| C2-C3-C4 | 118.6 | N1-N2-C7 | 105.4 |

| C3-C4-C5 | 119.0 | N2-C7-C8 | 111.4 |

| C4-C5-C6 | 118.6 | C7-C8-N1 | 105.8 |

| C5-C6-N3 | 123.6 | N2-C7-C9 | 120.3 |

| C6-N3-C2 | 116.8 | C8-C7-C9 | 128.3 |

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In pyridyl-pyrazole systems, hydrogen bonding and π-π stacking are dominant forces that dictate the supramolecular architecture. For instance, in the crystal structure of 2-[1-(9-Anthrylmethyl)-1H-pyrazol-3-yl]pyridine, weak intermolecular C—H···N hydrogen bonds are observed. nih.gov

Tautomeric Equilibria in 1H-Pyrazolylpyridine Systems

The phenomenon of tautomerism is a significant feature of 1H-pyrazolylpyridine systems, where the labile proton on the pyrazole ring can reside on either of the two nitrogen atoms. This results in an equilibrium between two or more tautomeric forms. The position of this equilibrium is sensitive to a variety of factors, including the nature and position of substituents on both the pyridine and pyrazole rings, as well as the surrounding solvent environment.

The elucidation of the predominant tautomeric form of pyrazolylpyridines in different states (solid or in solution) is accomplished through a combination of spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomeric equilibria in solution. Techniques such as Nuclear Overhauser Effect (NOE) experiments can help in determining the spatial proximity of atoms, thereby distinguishing between different tautomers. mdpi.com For instance, in related substituted 1H-pyrazoles, NOE experiments in various solvents like CDCl₃, DMSO-d₆, and CD₃OD have been successfully used to identify the major tautomer in solution. mdpi.com Furthermore, 15N NMR spectroscopy is particularly insightful, as the chemical shifts of the nitrogen atoms are highly sensitive to their protonation state. mdpi.comresearchgate.net In pyrazolone (B3327878) systems, which are tautomers of hydroxypyrazoles, the coupling constant 2J(15N,1H) has been used to distinguish between tautomeric forms, with values of approximately 9–11 Hz for 1H-pyrazol-5-ols and a reduced value of 4–5 Hz for 1,2-dihydro-3H-pyrazol-3-ones. researchgate.net

X-ray crystallography provides unambiguous determination of the tautomeric form present in the solid state. mdpi.com For a series of disubstituted 1H-pyrazoles, X-ray analysis revealed that the tautomer with ester or amide groups at position 3 is favored for compounds with methyl and amino groups, while the tautomer with the substituent at position 5 is preferred for those with a nitro group. mdpi.com

Infrared (FT-IR) spectroscopy can also indicate the presence of tautomeric equilibria in solution, often reflecting conformational changes associated with the different tautomers. mdpi.com In studies of 2-(1H-pyrazol-5-yl)pyridine and its derivatives, ground-state syn-anti equilibria have been detected, which are influenced by solvent polarity and hydrogen-bonding capabilities. nih.gov

Table 1: Spectroscopic and Crystallographic Methods for Tautomer Determination

| Experimental Technique | Information Provided | Reference |

|---|---|---|

| X-ray Crystallography | Unambiguous structure in the solid state. | mdpi.commdpi.com |

| NMR (NOE) | Determination of tautomeric equilibrium in solution. | mdpi.com |

| 15N NMR | Sensitive to the protonation state of nitrogen atoms. | mdpi.comresearchgate.net |

The electronic nature of substituents on the pyrazole and pyridine rings plays a crucial role in determining the position of the tautomeric equilibrium. The σ/π-donating or -withdrawing character of a substituent can stabilize one tautomer over the other. mdpi.com

In disubstituted 1H-pyrazoles, it has been observed that a σ-donating methyl group favors the tautomer with the substituent at position 3. mdpi.com Conversely, the introduction of a σ-withdrawing fluorine atom or a substituent with both σ- and π-withdrawing character, such as a nitrile group, leads to a preference for the tautomer with the substituent at position 5. mdpi.com Similarly, a nitro group, which is strongly electron-withdrawing, also favors the tautomer at position 5. mdpi.com The presence of a phenyl group can lead to the adoption of all possible structures, although with a preference for the tautomer with the substituent at position 3. mdpi.com

The position of the substituent on the pyridine ring in pyrazolylpyridines also influences the tautomeric equilibrium, primarily through its effect on the nitrogen atom's basicity and the potential for intramolecular hydrogen bonding. Studies on related purine (B94841) and adenine (B156593) systems have shown that the substituent effect can be characterized by the substituent effect stabilization energy (SESE). nih.gov For this compound, the bromine atom at the 5-position of the pyridine ring is electron-withdrawing, which can influence the electron density of the entire heterocyclic system and thereby the tautomeric preference of the attached pyrazole ring.

The solvent environment also significantly impacts the tautomeric equilibrium through intermolecular interactions. mdpi.com In nonpolar solvents, derivatives of 2-(1H-pyrazol-5-yl)pyridine can form dimers, while in the presence of alcohols, they can form hydrogen-bonded complexes. nih.gov The relative energies of tautomeric structures can change with the polarity of the environment. mdpi.com For some substituted pyrazoles, an increase in environmental polarity can decrease the relative energy of one tautomer while maintaining that of the other, depending on the advantageous interactions of the solvent with the substituents. mdpi.com In the case of 2-substituted 4-acyl-1,2-dihydro-3H-pyrazol-3-ones, they exist predominantly as pyrazol-5-ols in CDCl₃ or benzene-d₆, while in DMSO-d₆, minor amounts of the NH tautomer may also be present. researchgate.net

Table 2: Influence of Substituent Type on Tautomer Preference in Substituted 1H-Pyrazoles

| Substituent Type | Position Preference | Reference |

|---|---|---|

| σ-donating (e.g., Methyl) | Position 3 | mdpi.com |

| σ-withdrawing (e.g., Fluorine) | Position 5 | mdpi.com |

| σ- and π-withdrawing (e.g., Nitrile, Nitro) | Position 5 | mdpi.com |

Computational and Theoretical Investigations of 5 Bromo 2 1h Pyrazol 3 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a powerful lens through which to examine molecular systems at the atomic and electronic levels. For a molecule like 5-Bromo-2-(1H-pyrazol-3-yl)pyridine, these calculations can predict its behavior and properties with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for optimizing the molecular geometry to find the most stable, lowest-energy conformation. In the case of this compound, DFT calculations, often employing a hybrid method like B3LYP with a suitable basis set (e.g., 6-311++G**), would be used to determine key structural parameters. nih.gov

These parameters include:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-Br).

Bond Angles: The angles formed by three connected atoms.

Table 1: Predicted Structural Parameters for this compound (Illustrative) (Note: The following data is illustrative to show what would be obtained from a DFT calculation, as specific literature values for this compound were not found.)

| Parameter | Predicted Value |

| C-Br Bond Length | e.g., 1.90 Å |

| Pyridine-Pyrazole Dihedral Angle | e.g., 15° |

| N-H Bond Length (Pyrazole) | e.g., 1.01 Å |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra of molecules. scilit.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate a molecule's UV-Visible spectrum.

For this compound, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the nature of the electronic transitions, such as π→π* or n→π* transitions within the aromatic system.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of a molecule, including its reactivity and stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions.

The HOMO represents the ability of a molecule to donate electrons.

The LUMO represents the ability of a molecule to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of a molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would reveal the regions of the molecule most likely to be involved in electron donation and acceptance.

Table 2: Frontier Molecular Orbital Energies (Illustrative) (Note: The following data is illustrative as specific literature values for this compound were not found.)

| Orbital | Energy (eV) |

| HOMO | e.g., -6.5 eV |

| LUMO | e.g., -1.2 eV |

| HOMO-LUMO Gap | e.g., 5.3 eV |

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. Different colors are used to indicate regions of varying potential:

Red: Electron-rich regions, indicating negative electrostatic potential. These areas are susceptible to electrophilic attack.

Blue: Electron-poor regions, indicating positive electrostatic potential. These areas are susceptible to nucleophilic attack.

Green: Neutral or non-polar regions.

For this compound, an ESP map would highlight the electronegative nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings as red regions, while the hydrogen atom on the pyrazole's nitrogen would likely appear as a blue region. This visualization is instrumental in predicting intermolecular interactions, such as hydrogen bonding, and identifying reactive sites.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental results for validation. For this compound, these predictions would include:

¹H and ¹³C NMR Chemical Shifts: By calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts in NMR spectra. These theoretical spectra can aid in the assignment of experimental signals.

Infrared (IR) Vibrational Frequencies: DFT calculations can determine the vibrational modes of the molecule, corresponding to the absorption peaks in an IR spectrum. This allows for the identification of characteristic functional group vibrations, such as N-H and C-Br stretching.

While detailed computational studies on this compound are not extensively documented in the surveyed literature, the application of these theoretical methods provides a powerful and indispensable approach for characterizing its molecular properties. eurasianjournals.com The insights gained from such computational work are essential for guiding synthetic efforts and exploring the potential utility of this and related pyrazole derivatives. nih.gov

Vibrational Frequency Calculations

Theoretical vibrational analysis is crucial for interpreting and assigning experimental infrared (IR) and Raman spectra. For this compound, these calculations are typically performed using DFT methods, with the B3LYP functional and a basis set such as 6-311++G(d,p) often providing a good balance between accuracy and computational cost. physchemres.org The process begins with the geometry optimization of the molecule to find its lowest energy conformation. Subsequently, vibrational frequency calculations are performed on the optimized structure, which yields a set of normal modes, their corresponding frequencies (wavenumbers), and their IR and Raman intensities.

The vibrational spectrum of this compound is complex, featuring contributions from both the pyridine and pyrazole rings. Key vibrational modes include:

N-H stretching: The N-H bond of the pyrazole ring gives rise to a characteristic stretching vibration, typically observed in the 3100-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations from both rings are expected in the 3000-3100 cm⁻¹ range.

Ring stretching: C=C and C=N stretching vibrations within the aromatic rings produce a series of bands in the 1400-1650 cm⁻¹ region. These modes are often coupled and are sensitive to substitution. mdpi.comresearchgate.net

In-plane bending: C-H and N-H in-plane bending modes occur at lower frequencies, typically in the 1000-1400 cm⁻¹ range.

Out-of-plane bending: C-H out-of-plane bending modes are found in the 700-1000 cm⁻¹ region and can be characteristic of the substitution pattern on the rings.

C-Br stretching: The vibration of the carbon-bromine bond is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

A comparison between calculated and experimental spectra allows for a detailed and reliable assignment of the observed absorption bands. researchgate.net Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical model. researchgate.net

Table 1: Representative Theoretical Vibrational Frequencies for this compound This table presents illustrative data based on typical DFT (B3LYP) calculations for substituted pyridine and pyrazole systems.

| Vibrational Mode Description | Predicted Frequency (cm⁻¹) | Ring of Origin |

| N-H Stretch | 3450 | Pyrazole |

| Aromatic C-H Stretch | 3080 - 3120 | Pyridine & Pyrazole |

| C=N/C=C Ring Stretch | 1610 | Pyridine |

| C=N/C=C Ring Stretch | 1585 | Pyridine/Pyrazole |

| C=C/C-N Ring Stretch | 1470 | Pyrazole |

| C-H In-plane Bend | 1250 | Pyridine |

| N-H In-plane Bend | 1150 | Pyrazole |

| Ring Breathing | 995 | Pyridine |

| C-H Out-of-plane Bend | 830 | Pyridine |

| C-Br Stretch | 620 | Pyridine |

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable computational tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, employed within a DFT framework, is the standard for calculating isotropic shielding constants, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.netrsc.org Accurate predictions can help assign signals in experimental ¹H and ¹³C NMR spectra, distinguish between isomers, and understand the electronic environment of each nucleus. researchgate.netrsc.org

For this compound, the predicted chemical shifts are influenced by the electronegativity of the nitrogen atoms, the anisotropic effects of the aromatic rings, and the electron-withdrawing nature of the bromine atom.

¹H NMR: The protons on the pyridine ring are expected to be deshielded compared to benzene (B151609) due to the electronegative nitrogen atom. The proton at C4 of the pyridine ring would likely be the most downfield of the pyridine protons. In the pyrazole ring, the chemical shifts of the C-H protons are influenced by their position relative to the two nitrogen atoms. The N-H proton of the pyrazole is expected to be a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon atoms attached to nitrogen (C2, C5 in pyridine; C3, C5 in pyrazole) will show characteristic downfield shifts. The carbon atom bonded to the bromine (C5 of pyridine) will have its chemical shift influenced by the heavy atom effect.

Computational predictions using the GIAO method can provide a clear, atom-specific assignment for all signals. researchgate.netscilit.com

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound These tables present illustrative data based on GIAO-DFT calculations for related heterocyclic structures. Actual values may vary.

Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) |

|---|---|

| Pyridine H-3 | 7.90 |

| Pyridine H-4 | 8.35 |

| Pyridine H-6 | 8.60 |

| Pyrazole H-4' | 6.80 |

| Pyrazole H-5' | 7.70 |

Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) |

|---|---|

| Pyridine C-2 | 151.0 |

| Pyridine C-3 | 122.5 |

| Pyridine C-4 | 140.0 |

| Pyridine C-5 | 118.0 |

| Pyridine C-6 | 150.0 |

| Pyrazole C-3' | 155.0 |

| Pyrazole C-4' | 107.0 |

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools to explore the reactivity of this compound. By calculating the electronic structure, one can predict the most likely sites for electrophilic and nucleophilic attack and model the transition states of potential reactions. Reactivity descriptors derived from conceptual DFT, such as the Fukui function, local softness, and molecular electrostatic potential (MEP) maps, are invaluable in this context. researchgate.netnih.gov

The MEP map visually represents the charge distribution on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atoms, indicating their Lewis basicity and propensity to react with electrophiles or engage in hydrogen bonding. nih.gov Regions of positive potential (blue) highlight electron-deficient areas susceptible to nucleophilic attack.

The reactivity of the molecule is a composite of its two heterocyclic components:

Pyridine Ring: As a π-deficient heterocycle, the pyridine ring is generally deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, particularly at positions 2, 4, and 6. wikipedia.org The bromine at C5 provides a potential site for nucleophilic substitution or for metal-catalyzed cross-coupling reactions.

Pyrazole Ring: The pyrazole ring is considered a π-excessive heterocycle, making it more susceptible to electrophilic attack than pyridine. The precise site of reaction depends on the tautomeric form and the directing effects of the substituents.

Computational modeling can be used to investigate entire reaction pathways, for example, for a Suzuki coupling at the C-Br bond or an electrophilic nitration on the pyrazole ring. By calculating the energies of reactants, transition states, and products, a complete energy profile can be constructed, providing the activation barriers and reaction thermodynamics that govern the feasibility and outcome of the reaction.

Theoretical Exploration of Tautomeric Stability and Interconversion Barriers

A key structural feature of N-unsubstituted pyrazoles is the phenomenon of annular prototropic tautomerism. rsc.org For this compound, two principal tautomers can exist in equilibrium. These arise from the migration of the proton between the two nitrogen atoms of the pyrazole ring.

Theoretical calculations are exceptionally well-suited to study this tautomerism. By performing high-level DFT calculations, it is possible to:

Determine Relative Stabilities: The ground-state energies of both tautomers can be calculated with high accuracy. The difference in these energies reveals their relative populations at equilibrium. Factors influencing stability include intramolecular hydrogen bonding (e.g., between the pyrazole N-H and the pyridine nitrogen), steric interactions, and dipole moments.

Calculate Interconversion Barriers: The mechanism of proton transfer between the two nitrogen atoms proceeds through a high-energy transition state. Computational methods can locate this transition state structure and calculate its energy, thereby determining the activation energy (interconversion barrier) for the tautomerization process. rsc.org A high barrier would suggest that the tautomers interconvert slowly and might even be isolable under certain conditions, while a low barrier indicates a rapid equilibrium.

These calculations can also be performed in the presence of a solvent using a Polarizable Continuum Model (PCM), which simulates the effect of the solvent's dielectric medium on tautomeric stability. The polarity of the solvent can significantly influence the equilibrium by preferentially stabilizing the more polar tautomer. These theoretical insights are critical for understanding the compound's behavior in different chemical environments and for predicting its reactivity, as the two tautomers may exhibit different reaction profiles.

Scant Information Precludes Detailed Analysis of this compound's Coordination Chemistry

Following an extensive review of scientific literature, it has become evident that detailed research on the coordination chemistry of the specific compound This compound is exceptionally limited. While the broader class of pyrazolyl-pyridine ligands has garnered significant interest in coordination chemistry, scholarly articles and dedicated studies on this particular bromo-substituted derivative are not sufficiently available to construct a detailed analysis as per the requested outline.

The existing body of research on related compounds, such as 2,6-bis(pyrazolyl)pyridines and isomers like 2-(1H-pyrazol-1-yl)pyridine, is substantial. These studies provide valuable insights into the general principles of how pyrazolyl-pyridine scaffolds coordinate with metal ions. However, these findings cannot be directly and accurately extrapolated to the specific case of this compound due to significant structural and electronic differences.

Key areas where specific data for this compound is lacking include:

Complexation Studies: There is a notable absence of published studies detailing the synthesis and characterization of its specific complexes with transition metals such as Pd(II), Zn(II), Cu(II), Fe(II), or Ru.

Lanthanide and Actinide Interactions: Research on the complexation and extraction efficiency of this ligand with Ln(III) and An(III) ions has not been found. The prominent research in this field focuses on tridentate bis(pyrazolyl)pyridine ligands, which have different chelation properties and are designed for high selectivity in separating actinides from lanthanides.

Structural Data: No crystallographic or detailed spectroscopic analyses of metal-ligand adducts involving this compound are available in the public domain.

Therefore, constructing an article that strictly adheres to the requested detailed outline, focusing solely on this compound, is not feasible at this time without resorting to speculation. A scientifically accurate and informative article would necessitate experimental data and analysis that are not currently present in the available literature.

While a general discussion on the coordination chemistry of 2-(pyrazol-3-yl)pyridine ligands is possible, it would not meet the specific, focused requirements of the prompt concerning the 5-bromo derivative.

Coordination Chemistry of 5 Bromo 2 1h Pyrazol 3 Yl Pyridine As a Ligand

Investigations with Lanthanide (Ln(III)) and Actinide (An(III)) Ions

Role of the Bromine Substituent in Coordination Selectivity

The presence of a bromine atom at the 5-position of the pyridine (B92270) ring in 5-Bromo-2-(1H-pyrazol-3-yl)pyridine is anticipated to significantly influence its coordination selectivity through a combination of electronic and steric effects. Halogen atoms are known to exert a notable influence on the properties of coordinating ligands. nih.gov

From an electronic standpoint, bromine is an electron-withdrawing group via the inductive effect, which decreases the electron density on the pyridine nitrogen atom. This reduction in basicity would generally lead to weaker coordination to a given metal center compared to its non-brominated counterpart. However, the bromine atom can also participate in halogen bonding, a non-covalent interaction where it acts as a Lewis acidic center, potentially interacting with other Lewis basic sites within a complex or in the solid-state packing. While less common for chlorine, this behavior is more established for heavier halogens like bromine. nih.gov This could introduce an additional vector for controlling the supramolecular assembly of its metal complexes.

Sterically, the bromine atom is larger than a hydrogen atom, which can introduce a degree of steric hindrance around the pyridine nitrogen. This steric bulk can influence the geometry of the resulting metal complexes, potentially favoring certain coordination numbers or geometries over others to minimize steric clashes. For instance, in related N-(2-pyridyl)-3,5-dialkylpyrazole ligands, the steric influence of alkyl substituents has been shown to be a determining factor for both the stability of the complexes in solution and their speciation in the crystalline phase. worktribe.com A similar principle would apply to the bromo-substituent.

Influence of Peripheral Substituents on Coordination Behavior

The influence of peripheral substituents on the coordination behavior of pyrazolyl-pyridine ligands is a well-documented phenomenon. By modifying the substituents on either the pyridine or pyrazole (B372694) rings, it is possible to fine-tune the ligand's electronic and steric properties, thereby controlling the structure and reactivity of the resulting metal complexes. researchgate.net

For instance, studies on 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands have shown that introducing substituents at the 4-position of the pyridine ring can modulate the ligand field strength, which in turn affects the magnetic and optical properties of the metal complexes. acs.org Similarly, in a series of zinc(II) complexes with N-(2-pyridyl)-3,5-dialkylpyrazole ligands, the nature of the alkyl groups (linear vs. branched) was found to impact the stability of the complexes and their solid-state packing. worktribe.com The introduction of bulky substituents can disallow certain packing motifs, such as π-π stacking, that are observed in less sterically hindered analogues. worktribe.com

In the context of This compound , while the bromine atom is a key peripheral substituent, other modifications could be envisaged. For example, the introduction of alkyl or aryl groups on the pyrazole ring would further modulate the ligand's properties. The presence of a phenyl group at the 3-position of a pyrazolone (B3327878) ring, for instance, has been shown to favor N,O-coordination over the N,N-coordination observed with a methyl group at the same position in ruthenium complexes. acs.org This highlights the subtle interplay of steric and electronic effects that dictates coordination outcomes.

| Ligand | Substituent Effect | Resulting Property |

| N-(2-pyridyl)-3,5-dialkylpyrazoles | Steric bulk of alkyl groups | Influences complex stability and crystal packing worktribe.com |

| 2,6-bis(pyrazol-1-yl)pyridines | Electronic nature of 4-pyridyl substituent | Modulates ligand field strength and magnetic properties |

| 3-phenyl-1-(pyridin-2-yl)-5-pyrazolone | Phenyl vs. methyl on pyrazole | Switches coordination mode from N,N to N,O acs.org |

Thermodynamical and Kinetic Aspects of Complex Formation

The thermodynamics and kinetics of complex formation are crucial for understanding the stability and reactivity of coordination compounds. For pyrazolyl-pyridine ligands, these aspects are influenced by factors such as the nature of the metal ion, the solvent, and the specific substituents on the ligand.

The solvent also plays a critical role. The competition between the ligand and solvent molecules for coordination to the metal center is a key thermodynamic factor. nih.gov In a coordinating solvent like DMSO, the affinity of a pyridine-based ligand for a metal center can be significantly different compared to a non-coordinating solvent. nih.gov

| System | Thermodynamic/Kinetic Parameter | Influencing Factor |

| Pt(II) + Pyrazole | Rate of complex formation | Nucleophile concentration and temperature researchgate.net |

| Pd/Pt pincer + Pyridines | Association constant (K_a) | Electronic nature of pyridine substituent (Hammett parameters) nih.gov |

| Pt(II) aqua complexes | pK_a of coordinated water | Electron-donating/withdrawing nature of other ligands researchgate.net |

Deprotonation Effects of the 1H-Pyrazole Moiety in Coordination

A key feature of N-unsubstituted pyrazole-containing ligands, including This compound , is the presence of an acidic proton on the pyrazole ring (the 1H-proton). This proton can be readily removed upon coordination to a metal center, especially in the presence of a base, leading to the formation of a pyrazolate anion. researchgate.net This deprotonation has profound effects on the coordination chemistry of the ligand.

The resulting pyrazolate anion is a stronger donor than the neutral pyrazole and can act as a bridging ligand between two metal centers, leading to the formation of dinuclear or polynuclear complexes. researchgate.net The acidity of the pyrazole proton, and thus the ease of deprotonation, can be tuned by the substituents on the pyrazole ring. Electron-withdrawing groups increase the acidity, making deprotonation more favorable. researchgate.net In a study of the deprotonation of various pyrazoles by copper(II) acetate, it was found that more acidic pyrazoles, such as those bearing trifluoromethyl groups, are readily deprotonated to form pyrazolate-bridged structures, whereas less acidic pyrazoles like 3,5-dimethylpyrazole (B48361) are not. researchgate.net

For This compound , the electron-withdrawing nature of the bromo-substituted pyridine ring is expected to have a modest acidifying effect on the pyrazole N-H proton. This suggests that upon coordination, deprotonation could be a facile process, leading to the formation of pyrazolate-bridged dimeric or polymeric structures, depending on the metal ion and reaction conditions. This ability to act as both a neutral chelating ligand and a bridging anionic ligand adds to the versatility of this class of compounds in the construction of diverse coordination architectures. researchgate.net

Biological Activity Research on 5 Bromo 2 1h Pyrazol 3 Yl Pyridine Scaffolds

Structure-Activity Relationship (SAR) Studies of Pyridyl-Pyrazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For pyridyl-pyrazole derivatives, SAR investigations have focused on how different substituents and their positions on the heterocyclic rings influence biological efficacy.

The biological activity of pyridyl-pyrazole derivatives can be significantly modulated by the nature and position of substituents on both the pyridine (B92270) and pyrazole (B372694) rings. The presence of a halogen, such as bromine, is a common strategy in medicinal chemistry to enhance activity, often attributed to increased lipophilicity which can improve cell membrane penetration. nih.gov

Studies on related pyrazolopyridine structures have shown that the introduction of various substituents can lead to potent antimicrobial agents. For instance, a series of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives were synthesized and evaluated for their antibacterial activity. growingscience.comresearchgate.net The results indicated that specific substitutions on the benzenesulfonamide moiety significantly influenced the antibacterial potency. growingscience.com For example, compounds bearing a thiazole or pyrimidine ring demonstrated excellent activity against both Gram-positive and Gram-negative bacteria. growingscience.com

In another study, the replacement of a phenyl ring with pyridine rings on a pyrazolyl-pyrimidinone scaffold was found to considerably improve solubility, a key pharmacokinetic property. acs.org Furthermore, modifications on the pyrazole ring itself, such as the introduction of N-acetyl amides or pyrazolone (B3327878) moieties, have been explored to expand the SAR profile. acs.org The presence of electron-withdrawing groups, like a trifluoromethyl group, on the pyrimidinone ring connected to the pyrazole has been shown to increase solubility and the selective index of antitubercular compounds. acs.org

The table below summarizes the effect of different substituents on the biological activity of various pyridyl-pyrazole and related scaffolds.

| Scaffold | Substituent | Position | Observed Effect on Biological Efficacy | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | Sulfonamide derivatives | 3-amino position | Specific substitutions on the sulfonamide (e.g., thiazole, pyrimidine) led to potent antibacterial activity. | growingscience.com |

| Pyrazolyl-pyrimidinone | Pyridine rings (replacing phenyl) | Pyrimidinone R1 position | Improved compound solubility. | acs.org |

| Pyrazolyl-pyrimidinone | Trifluoromethyl (CF3) | Pyrimidinone R1 position | Increased solubility and selective index in antitubercular agents. | acs.org |

| Pyrazole | Chloro and Bromo groups | General | Increased lipophilicity often leads to enhanced antimicrobial activity. | nih.gov |

For instance, in a series of antitubercular 2-pyrazolylpyrimidinones, the position of a pyridine ring substituent on the pyrimidinone core was critical. A 4-pyridyl ring resulted in a more potent compound compared to a 3-pyridyl ring, suggesting a key hydrogen bonding interaction through the 4-pyridine nitrogen. acs.org This highlights the importance of the nitrogen atom's position within the pyridine ring for target engagement.

The regioselectivity of the synthesis of substituted pyrazoles is a well-studied area, as different isomers can exhibit distinct biological activities. nih.gov The condensation of 1,3-dicarbonyl compounds with substituted hydrazines can yield different regioisomers depending on the electronic and steric effects of the substituents. nih.gov This control over isomer formation is essential for developing compounds with optimal bioactivity.

Antimicrobial Activity Investigations

The pyridyl-pyrazole scaffold is a prominent feature in the development of new antimicrobial agents. neuroquantology.com Derivatives have been investigated for their efficacy against a range of pathogenic bacteria and fungi.

Numerous studies have confirmed the antibacterial potential of pyrazole derivatives, including those fused with or attached to a pyridine ring. mdpi.comnih.gov These compounds have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.govnih.gov

In a notable study, a series of compounds based on a 5-Bromo-1H-pyrazolo[3,4-b]pyridine core were synthesized and tested against two Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and two Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacterial strains. growingscience.comresearchgate.net Several derivatives exhibited excellent antibacterial activity, with some being more potent than the standard drug, streptomycin. growingscience.com Specifically, compounds with 4-methylbenzenesulfonamide, 4-aminobenzenesulfonamide, N-(thiazol-2-yl)benzenesulfonamide, and N-(pyrimidin-2-yl)benzenesulfonamide substitutions showed significant zones of inhibition. growingscience.com

Another study on imidazo-pyridine substituted pyrazole derivatives reported potent broad-spectrum antibacterial agents that were more effective than ciprofloxacin against several Gram-negative strains, including E. coli, K. pneumoniae, and P. aeruginosa. nih.gov

The table below presents antibacterial activity data for selected pyrazole derivatives.

| Compound/Derivative Series | Bacterial Strain | Activity Measurement (e.g., MIC, Zone of Inhibition) | Potency | Reference |

|---|---|---|---|---|

| 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide | S. aureus (Gram +) | Zone of Inhibition: 24 mm | Excellent, comparable to Streptomycin (25 mm) | growingscience.com |

| 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | E. coli (Gram -) | Zone of Inhibition: 23 mm | Excellent, better than Streptomycin (21 mm) | growingscience.com |

| Imidazo-pyridine substituted pyrazoles | P. aeruginosa (Gram -) | MIC: <1 µg/ml | Potent, better than Ciprofloxacin | nih.gov |

| Thiazolidinone-clubbed pyrazoles | E. coli (Gram -) | MIC: 16 µg/ml | Moderate | nih.gov |

The pyrazole nucleus is also a key component in the design of novel antifungal agents. medwinpublishers.comresearchgate.net Research has demonstrated the efficacy of pyrazole derivatives against various fungal pathogens, including Aspergillus niger and Candida albicans. mdpi.comnih.gov

For example, a series of novel nitrofuran-containing tetrasubstituted pyrazole derivatives showed good antifungal activity against C. albicans. nih.gov In another study, isoxazolol pyrazole carboxylates were synthesized and evaluated against several phytopathogenic fungi. nih.gov One derivative, in particular, exhibited significant activity against Rhizoctonia solani, with an EC₅₀ value lower than the commercial fungicide carbendazol. nih.gov The antifungal potential of pyrazole-clubbed pyrimidine and pyrazoline hybrids has also been explored, showing the versatility of this scaffold. medwinpublishers.com

The antimicrobial activity of pyridyl-pyrazole derivatives is typically evaluated using standardized in vitro screening methods to determine their potency and spectrum of action. mdpi.comacs.org

Zone of Inhibition: The agar well-diffusion or disc-diffusion method is a common preliminary screening technique. nih.govacs.org A standardized inoculum of a microorganism is spread over an agar plate, and then either a disc impregnated with the test compound or a solution of the compound in a well is placed on the surface. After incubation, the diameter of the clear zone around the disc/well where microbial growth is inhibited is measured. growingscience.com This zone size provides a qualitative or semi-quantitative measure of the compound's activity. acs.org

Minimum Inhibitory Concentration (MIC): The MIC is a quantitative measure of antimicrobial activity and is defined as the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation. nih.govacs.org This is typically determined using broth microdilution methods, where a serial dilution of the test compound is prepared in a liquid growth medium and inoculated with the microorganism. acs.org The MIC value is a crucial parameter for comparing the potency of different antimicrobial agents. nih.gov For instance, some imidazo-pyridine substituted pyrazole derivatives have shown MIC values as low as <1 μg/mL against certain bacterial strains. nih.gov

Putative Molecular Targets and Mechanism of Action Hypotheses

Research into the biological activities of pyrazolyl-pyridine scaffolds, including compounds structurally related to 5-Bromo-2-(1H-pyrazol-3-yl)pyridine, has led to the formation of several hypotheses regarding their molecular targets and mechanisms of action. These hypotheses are largely dependent on the specific therapeutic area being investigated.

In the context of antiviral activity, particularly against enteroviruses, the nonstructural viral protein 2C has been identified as a key molecular target. nih.govnih.gov This protein is highly conserved among enteroviruses and possesses ATPase and helicase activity, which are crucial for viral RNA replication and encapsidation. nih.gov The proposed mechanism of action involves the binding of pyrazolopyridine analogs to the 2C protein, thereby inhibiting its essential functions and disrupting the viral life cycle. nih.govnih.gov

For the anti-inflammatory effects observed with related pyrazole-containing compounds, the primary molecular targets are believed to be the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govnih.govnih.gov The mechanism of action is the suppression of prostaglandin biosynthesis by inhibiting these enzymes. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function through this pathway. nih.gov Some pyrazole derivatives have demonstrated high selectivity for the inducible COX-2 isoform, which is upregulated at sites of inflammation, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Additionally, 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, has been identified as another potential target for the anti-inflammatory action of some pyrazole derivatives. nih.gov

In the field of carbonic anhydrase (CA) inhibition, the molecular targets are the various isoforms of this metalloenzyme family, such as the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. nih.govnih.gov The mechanism of action involves the binding of the pyrazolyl-pyridine scaffold (often as part of a sulfonamide derivative) to the zinc ion within the active site of the enzyme. This interaction interferes with the enzyme's catalytic activity, which is the reversible hydration of carbon dioxide to bicarbonate, a process fundamental to pH regulation and other physiological processes. nih.gov

Antiviral Efficacy Studies

The antiviral potential of compounds featuring the pyrazolyl-pyridine core has been a subject of significant scientific investigation, with promising results against various viral pathogens.

Derivatives based on a pyrazolopyridine scaffold have demonstrated potent and broad-spectrum activity against several members of the Enterovirus genus, which includes significant human pathogens. nih.govnih.gov For instance, in one study, a lead compound from this class, compound 7d , was shown to effectively inhibit multiple strains of Enterovirus D68 (EV-D68), Enterovirus A71 (EV-A71), and Coxsackievirus B3 (CVB3). nih.gov The efficacy of these compounds is highlighted by their low 50% effective concentration (EC₅₀) values, which were in the nanomolar range, indicating high potency. nih.gov The antiviral activity was consistent across different cell types, including muscle (RD) and neuronal (SH-SY5Y) cells. nih.gov

Table 1: Antiviral Activity of Pyrazolopyridine Compound 7d Against Enteroviruses

| Virus Strain | EC₅₀ (nM) | Cell Line |

|---|---|---|

| EV-D68 | Not Specified (nanomolar range) | RD, SH-SY5Y |

| EV-A71 | Not Specified (nanomolar range) | RD, SH-SY5Y |

This table is based on qualitative descriptions of nanomolar efficacy from the research literature. nih.gov Specific values were not provided in the source.

The mechanism for this potent inhibition of enterovirus replication is attributed to the targeting of the viral 2C protein, a conserved nonstructural protein essential for the virus's life cycle. nih.govnih.gov

The pyrazole and pyridine moieties are independently recognized as important pharmacophores in the development of antiviral agents, and their combination in a single scaffold holds promise for broad-spectrum activity. nih.govnih.gov Research has shown that pyrazolopyridine-containing molecules exhibit activity against a range of non-polio enteroviruses, including EV-D68, EV-A71, and CVB3. nih.gov

The inherent versatility of the pyrazole nucleus, which is a component of various biologically active compounds, contributes to this potential. nih.gov Pyrazole derivatives have been investigated for activity against a wide array of viruses, including Herpes Simplex Virus (HSV), Bovine Viral Diarrhea Virus (BVDV), and Human Immunodeficiency Virus (HIV). nih.govnih.gov Similarly, the pyridine ring is a privileged structure in medicinal chemistry, known to be a core component of compounds with diverse therapeutic properties, including antiviral effects. nih.gov The combination of these two heterocyclic systems may therefore lead to compounds that can target multiple viral families, a key characteristic of a broad-spectrum antiviral agent.

Investigation of Other Pharmacological Activities of Related Pyrazolyl-Pyridines

Beyond their antiviral properties, scaffolds containing pyrazole and pyridine rings have been explored for other significant pharmacological activities.

The pyrazole moiety is a well-established structural feature in many anti-inflammatory drugs. nih.govnih.gov Marketed NSAIDs such as Celecoxib contain a pyrazole ring and are known for their potent and selective inhibition of the COX-2 enzyme. nih.gov The anti-inflammatory action of these compounds stems from their ability to block the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov

Studies on pyrazole-pyridazine hybrids, which are structurally related to pyrazolyl-pyridines, have demonstrated significant selective COX-2 inhibitory activity. nih.gov For example, certain trimethoxy and bromo derivatives showed COX-2 inhibition superior or comparable to Celecoxib. nih.gov This suggests that the pyrazolyl-pyridine scaffold is a promising template for the development of new anti-inflammatory agents. Some pyrazoline derivatives have also been found to inhibit lipoxygenase, another enzyme involved in inflammatory pathways, with IC₅₀ values in the micromolar range. nih.govresearchgate.net

Table 2: COX-2 Inhibition by Pyrazole-Pyridazine Hybrid Compounds

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| 5f (Trimethoxy derivative) | 1.50 | 9.56 |

| 6f (Trimethoxy derivative) | 1.15 | 8.31 |

| 6e (Bromo derivative) | 2.51 | Not Specified |

| Celecoxib (Reference) | 2.16 | 2.51 |

Data sourced from studies on pyrazole-pyridazine hybrids. nih.gov

Derivatives of pyrazolyl-pyridine have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.gov Specifically, pyrazolo[4,3-c]pyridine sulfonamides have been shown to inhibit several human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane tumor-associated isoforms hCA IX and hCA XII. nih.gov

The inhibition potency, measured by the inhibition constant (Kᵢ), varies depending on the specific substitutions on the pyrazolopyridine scaffold and the CA isoform being targeted. nih.gov Several synthesized compounds demonstrated potent inhibition, with Kᵢ values in the nanomolar range, and some were even more potent than the clinically used reference drug Acetazolamide (AAZ). nih.gov This line of research indicates the potential of pyrazolyl-pyridine derivatives in therapeutic areas where CA inhibition is beneficial, such as in the treatment of glaucoma or certain types of cancer. nih.gov

Table 3: Inhibition of Human Carbonic Anhydrase Isoforms by Pyrazolo[4,3-c]pyridine Sulfonamides

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

|---|---|---|---|---|

| 1f | 58.8 | 8.8 | 422.5 | 100.9 |

| 1g | 66.8 | 13.5 | 907.5 | 713.6 |

| 1k | 88.3 | 105.7 | 52.8 | 34.5 |

| Acetazolamide (AAZ) | 250 | 12.1 | 25.8 | 5.7 |

Data represents a selection of compounds from the cited study. nih.gov

Anti-cancer Activity

Derivatives of pyrazolopyridine have been synthesized and evaluated for their potential as anti-cancer agents. Research has shown that modifications on this core structure can lead to compounds with significant cytotoxic activity against various cancer cell lines.

One study focused on the synthesis of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives starting from a 3-amino-pyrazolopyridine precursor. The anti-cancer activity of these compounds was tested against colon (HCT-116), hepatocellular (HepG-2), breast (MCF-7), and cervix (HeLa) carcinoma cell lines. A pyridopyrazolo-triazine compound, designated as 5a , which includes a carboxylate group, demonstrated a notable IC₅₀ value of 3.89 µM against the MCF-7 breast cancer cell line. Another pyridopyrazolo-triazine derivative, 6a , featuring a carbothioamide function, showed good activity against both HCT-116 and MCF-7 cell lines, with IC₅₀ values of 12.58 µM and 11.71 µM, respectively nih.gov.

Another area of research involves pyrazoline derivatives incorporating a pyridine moiety. A series of these compounds were synthesized and tested for their anti-proliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-468). One such compound, 4-(5-(4-chlorophenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, showed potential antiproliferative activity with an IC₅₀ of 2.79 µM on the MDA-MB-468 cell line pensoft.net.

Additionally, new series of pyrazole, pyridine, and thiazole derivatives containing a sulfonamide group were prepared and assessed for their antitumor effects against the MCF-7 breast cancer cell line. Among the synthesized compounds, two demonstrated significant anticancer activity, with IC₅₀ values of 19.2 µM and 14.2 µM tandfonline.com.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Pyridopyrazolo-triazine | Compound 5a | MCF-7 | 3.89 |

| Pyridopyrazolo-triazine | Compound 6a | HCT-116 | 12.58 |

| Pyridopyrazolo-triazine | Compound 6a | MCF-7 | 11.71 |

| Pyridinyl-pyrazoline | 4-(5-(4-chlorophenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | MDA-MB-468 | 2.79 |

| Pyrazole-sulfonamide derivative | Compound 3 | MCF-7 | 19.2 |

| Pyrazole-sulfonamide derivative | Compound 8 | MCF-7 | 14.2 |

Anti-HIV Activity

The pyrazole nucleus, often in combination with other heterocyclic systems, has been a foundation for the development of novel anti-HIV agents. Research in this area has explored how different substitutions on the pyrazole ring and its linked moieties can influence inhibitory activity against HIV replication.

In one study, novel pyrazole derivatives were synthesized and evaluated for their anti-HIV activity. Among the tested compounds, a fluorinated pyrazole derivative, 5f , demonstrated over 90% anti-HIV activity at the lowest tested concentrations, showing comparable efficacy to the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine (NVP) in the initial screening. The study suggested that compounds 5f and 5h likely act in the early stages of HIV infection, possibly by targeting viral or host cell receptors or the fusion process nih.gov. It is important to note that while potent within the study, these compounds are generally less potent than established HIV drugs, which often have IC₅₀ values in the nanomolar to picomolar range nih.gov.

Another class of compounds, pyrazolobenzothiazine-based hydrazones, were synthesized and screened for their activity against HIV-1. Of the fifteen new compounds, thirteen showed inhibitory activity with EC₅₀ values below 20 µM. However, many of these compounds also exhibited cytotoxicity in PBM, CEM, and Vero cell lines, indicating a need for further structural modifications to improve their selectivity and safety profile nih.gov.

| Compound Class | Specific Derivative | Activity Metric | Value (µM) | Note |

| Fluorinated Pyrazole | Compound 5f | - | - | Showed >90% anti-HIV activity at lowest concentrations tested |

| Pyrazolobenzothiazine-based hydrazone | 13 compounds | EC₅₀ | < 20 | Active inhibitors of HIV-1, but showed cytotoxicity in various cells |

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking studies are crucial for understanding the potential mechanisms of action of novel compounds by predicting their binding modes and affinities to biological targets.

In the context of anti-cancer research, molecular docking was performed on newly synthesized pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives to explore their interaction with protein kinases, a common target in cancer therapy. The study revealed a suitable binding orientation of these ligands within the active site of the selected protein (PDB ID: 5IVE). The pyridopyrazolo-triazine compound 6a exhibited the highest free binding energy of -7.8182 kcal/mol, suggesting a strong interaction with the target protein nih.gov.

For anti-HIV applications, molecular docking studies have been conducted on various pyrazole analogs to investigate their binding to HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle. One study performed docking of 484 novel pyrazole analogs into the non-nucleoside inhibitory binding pocket (NNIBP) of HIV-1 RT (PDB code: 1RT2) researchgate.net. Another computational study focused on pyrazole derivatives as inhibitors of the HIV integrase receptor. The docking results showed that these compounds could effectively occupy the active sites of the integrase receptor, with binding affinities ranging from -8.9 to -10.3 kcal/mol, indicating their potential as potent inhibitors ijnc.ir.

Furthermore, a study on pyrazolyl-pyrimidinone derivatives as HIV-1 inhibitors combined quantitative structure-activity relationship (QSAR) modeling with molecular docking. The docking analysis of the most active compounds confirmed key interactions within the HIV-1 active site. The two most potent compounds showed the lowest energy levels of -13.26 kcal/mol and -12.5 kcal/mol and formed multiple hydrogen bonds with the target rjpbr.com.

| Compound Class | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Findings |

| Pyridopyrazolo-triazine | Protein Kinase (5IVE) | -7.8182 | Compound 6a showed the highest free binding energy, indicating strong interaction. |

| Pyrazole Analogs | HIV-1 RT (1RT2) | Not specified | Elucidated the binding mode in the non-nucleoside inhibitory binding pocket. |

| Pyrazole Derivatives | HIV Integrase (3OS1) | -8.9 to -10.3 | Compounds strongly inhibit by occupying the active sites of the receptor. |

| Pyrazolyl-pyrimidinones | HIV-1 Active Site | -13.26 and -12.5 | The most active compounds showed the lowest energy levels and multiple hydrogen bonds. |

Conclusion and Future Research Perspectives

Synthesis and Structural Characterization Advances

The synthesis of pyrazole- and pyridine-containing heterocyclic systems has seen significant advancements, utilizing modern catalytic methods to achieve efficient and regioselective outcomes. While specific, detailed synthetic routes for 5-Bromo-2-(1H-pyrazol-3-yl)pyridine are proprietary or embedded within broader patent literature, the synthesis of analogous structures provides insight into the likely methodologies. For instance, the synthesis of related 1H-pyrazolo[3,4-b]pyridine derivatives often involves a multi-step process. A common approach begins with a precursor like 5-Bromo-1H-pyrazolo[3,4-b]pyridine, which can undergo iodination followed by a copper-catalyzed coupling reaction with various functional groups. growingscience.comresearchgate.net